molecular formula C19H18N4S B2955501 3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-28-3

3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2955501
CAS RN: 852143-28-3
M. Wt: 334.44
InChI Key: NCOZXCZMFJWISK-UHFFFAOYSA-N
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Description

3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, commonly known as MTMTI, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MTMTI is a heterocyclic compound that belongs to the class of indole derivatives and has a unique chemical structure that makes it an attractive candidate for various research purposes.

Scientific Research Applications

Synthesis and Biological Activity

Recent studies have focused on synthesizing derivatives of 1H-1,2,4-triazole and indole, evaluating their biological activities such as antioxidant, antimicrobial, and anticancer properties. For instance, a series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H- 1,2,4-triazole-5(4H)-thione derivatives were synthesized and showed notable in vitro scavenging of DPPH and superoxide radicals, alongside lipid peroxidation inhibition effects. Some derivatives displayed slight antimicrobial activity against various test microorganisms (Baytas et al., 2012).

Aldose Reductase Inhibition

Compounds structurally similar to the query have been investigated for their potential to treat chronic diabetic complications. Notably, a novel series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors demonstrated highly potent and selective inhibition capabilities, which could lower nerve and lens sorbitol levels, indicating potential applications in managing diabetic complications (Van Zandt et al., 2005).

Peptidoleukotriene Antagonism

The structural motif of 1,3,5-substituted indoles, related to the compound , has shown efficacy as receptor antagonists for peptidoleukotrienes, compounds involved in inflammatory responses. Research has identified compounds with potent in vitro activity, suggesting potential therapeutic applications in conditions like asthma (Matassa et al., 1990).

Antimicrobial Activity

New 1-[(tetrazol-5-yl)methyl]indole derivatives and their 1,2,4-triazole thioglycosides and acyclic analogs were synthesized and demonstrated potent antibacterial activity against a range of microorganisms, including Aspergillus Niger and Bacillus subtilis, underscoring their potential as antimicrobial agents (El-Sayed et al., 2011).

properties

IUPAC Name

3-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-13-6-5-7-14(10-13)12-24-19-22-21-18(23(19)2)16-11-20-17-9-4-3-8-15(16)17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOZXCZMFJWISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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